3-Amino-5-cyclopropylphenol
CAS No.:
Cat. No.: VC18036520
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO |
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Molecular Weight | 149.19 g/mol |
IUPAC Name | 3-amino-5-cyclopropylphenol |
Standard InChI | InChI=1S/C9H11NO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2,10H2 |
Standard InChI Key | UTXNBDYFITZZGS-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=CC(=CC(=C2)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Bonding
The molecular formula of 3-amino-5-cyclopropylphenol is C₉H₁₁NO, comprising a phenolic hydroxyl group (-OH), an amino group (-NH₂), and a cyclopropyl ring. The cyclopropyl group introduces significant strain due to its 60° bond angles, which enhances π-character in its C-C bonds and polarizes adjacent carbon atoms . This strain often increases reactivity and influences intermolecular interactions, such as hydrogen bonding with the amino and hydroxyl groups.
Stereoelectronic Effects
The cyclopropyl ring’s unique electronic structure can delocalize electron density into the aromatic ring, potentially stabilizing resonance structures. This effect may alter the acidity of the phenolic -OH group compared to unsubstituted phenol. For example, in 3-amino-5-methylphenol (a structural analog), the -NH₂ group exhibits a pKa of ~4.8 due to electron-donating effects . Introducing a cyclopropyl group, which is moderately electron-withdrawing, could lower this pKa further, though experimental validation is required.
Synthesis and Modification
Synthetic Routes
While no direct synthesis of 3-amino-5-cyclopropylphenol is documented, analogous compounds suggest feasible pathways:
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Cyclopropanation: A palladium-catalyzed cross-coupling reaction could introduce the cyclopropyl group to a pre-functionalized phenol derivative. For instance, using cyclopropylboronic acid in a Suzuki-Miyaura coupling with 3-amino-5-bromophenol .
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Amination: Reductive amination of 5-cyclopropyl-3-nitrophenol using hydrogen gas and a catalyst like palladium on carbon .
Purification Challenges
The compound’s polar functional groups (-OH, -NH₂) and hydrophobic cyclopropyl ring may complicate purification. Techniques such as silica gel chromatography or recrystallization from ethanol-water mixtures could be employed, similar to methods used for 3-amino-5-methylphenol .
Physicochemical Properties
Hypothetical Physical Data
Based on analogs like 3-amino-5-methylphenol (Table 1), key properties of 3-amino-5-cyclopropylphenol can be extrapolated:
The cyclopropyl group’s hydrophobicity likely reduces aqueous solubility compared to methyl-substituted analogs.
Spectroscopic Signatures
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IR Spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹), -NH₂ (~3350 cm⁻¹), and C-C cyclopropyl bonds (~3050 cm⁻¹) .
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NMR: Cyclopropyl protons typically appear as multiplets near δ 0.5–1.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
Industrial and Research Applications
Building Block in Organic Synthesis
The compound’s functional groups make it a versatile intermediate. For instance:
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Peptidomimetics: Conformational restriction via the cyclopropyl ring could stabilize peptide analogs against proteolysis .
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Polymer Chemistry: Incorporation into epoxy resins or polyurethanes to modify thermal stability.
Analytical Challenges
Detection via HPLC may require ion-pairing agents (e.g., trifluoroacetic acid) to resolve the polar amino and hydroxyl groups.
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